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Compound of Interest

Compound Name: invasin

Cat. No.: B1167395 Get Quote

Welcome to the technical support center for recombinant invasin production. This guide is

designed for researchers, scientists, and drug development professionals to provide clear and

actionable solutions for selecting the appropriate E. coli strain and troubleshooting common

expression issues.

Frequently Asked Questions (FAQs)
Q1: What is the best E. coli strain for expressing recombinant Yersinia invasin?

A1: The optimal E. coli strain for invasin production depends on several factors, including the

specific invasin construct and the potential for toxicity to the host. Invasin, being a bacterial

outer membrane protein, can be challenging to express at high levels in a soluble and

functional form.[1][2]

BL21(DE3) is a common starting point due to its deficiency in Lon and OmpT proteases, which

reduces proteolytic degradation of the target protein.[3][4] However, the strong T7 promoter

system in BL21(DE3) can lead to high levels of basal expression, which may be toxic to the

cells even before induction.[5][6]

For potentially toxic proteins like invasin, strains with tighter control over expression are often

more successful.[7] Recommended strains include:

BL21(DE3)pLysS or pLysE: These strains carry a plasmid expressing T7 lysozyme, an

inhibitor of T7 RNA polymerase. This reduces basal expression of the target gene, which can
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be crucial for cell viability when expressing toxic proteins.[5][8]

C41(DE3) and C43(DE3): These are derivatives of BL21(DE3) that have mutations allowing

for better expression of toxic and membrane proteins.[2][3][8] They are often a good choice

when high levels of expression in standard BL21(DE3) lead to cell death or inclusion body

formation.

BL21-AI: This strain has the T7 RNA polymerase gene under the control of the arabinose-

inducible araBAD promoter, which provides very tight regulation and can significantly reduce

basal expression.[5][8]

Q2: My invasin expression is very low or undetectable. What should I do?

A2: Low or no expression is a common issue. Several factors could be at play, from the

expression vector to the culture conditions.[9][10] A systematic troubleshooting approach is

recommended. Refer to the troubleshooting guide below for a detailed breakdown of potential

causes and solutions.

Q3: My invasin is forming inclusion bodies. How can I improve its solubility?

A3: Inclusion bodies are insoluble aggregates of misfolded protein. Optimizing expression

conditions to slow down the rate of protein synthesis can often promote proper folding and

increase the yield of soluble protein. Key strategies include:

Lowering the induction temperature: Reducing the temperature to 16-25°C after induction

slows down protein synthesis, giving the polypeptide chain more time to fold correctly.[11]

[12]

Reducing the inducer concentration: Using a lower concentration of IPTG (e.g., 0.1-0.4 mM)

can decrease the expression rate.[11][12]

Using a weaker promoter or a strain with tighter regulation: This can prevent overwhelming

the cellular folding machinery.

Co-expression of chaperones: Strains like ArcticExpress(DE3) co-express cold-adapted

chaperonins that can assist in proper protein folding at low temperatures.[8]
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Q4: How can I confirm if my expressed invasin is functional?

A4: Functional validation of invasin typically involves assessing its ability to bind to its target

receptor, β1 integrin, on mammalian cells.[1][13] This can be tested through cell-based assays

such as:

Cell adhesion assays: Coating a plate with purified invasin and measuring the adhesion of

cells known to express β1 integrins.

Invasion assays: Using recombinant E. coli expressing invasin on their surface to invade

cultured mammalian cells.[14][15][16] The number of internalized bacteria can be quantified.

E. coli Strain Selection Guide
Choosing the right host strain is a critical first step for successful invasin production. The

following table summarizes the key characteristics of commonly used E. coli strains for protein

expression to help you make an informed decision.
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Strain Key Features
Advantages for
Invasin Production

Disadvantages

BL21(DE3)

Deficient in Lon and

OmpT proteases;

contains T7 RNA

polymerase gene

under lacUV5 control.

[3][4]

General-purpose,

high-level expression.

[3]

Prone to basal

("leaky") expression,

which can be toxic.[5]

BL21(DE3)pLysS/pLy

sE

Expresses T7

lysozyme, an inhibitor

of T7 RNA

polymerase.[5][8]

Reduces basal

expression, improving

stability of plasmids

encoding toxic

proteins.[5][17]

Lower overall yield

compared to

BL21(DE3) might be

observed. T7

lysozyme can interfere

with cell lysis.[5]

C41(DE3) / C43(DE3)

Mutations that tolerate

toxic protein

expression.[3][8]

Often successful for

expressing toxic and

membrane proteins

that fail in other

strains.[2][3]

Mutations are not fully

characterized;

performance can be

protein-specific.

BL21-AI

T7 RNA polymerase

gene is under the

control of the tightly

regulated araBAD

promoter (induced by

arabinose).[5][8]

Very tight control of

expression,

minimizing toxicity

from basal

expression.[5][8]

Requires arabinose

for induction; glucose

must be absent from

the medium to prevent

catabolite repression.

[8]

Rosetta(DE3)

Derivative of

BL21(DE3) containing

a plasmid with tRNAs

for rare codons.

Improves expression

of proteins from

eukaryotic sources or

other organisms with

different codon usage.

[3]

May not be necessary

for Yersinia invasin,

which is of bacterial

origin.

SHuffle T7 Express Engineered for

enhanced disulfide

Useful if your invasin

construct contains

disulfide bonds that

May not be necessary

for all invasin

constructs.
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bond formation in the

cytoplasm.[3]

need to form correctly

in the cytoplasm.[3]

Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during

invasin expression experiments.
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Issue Potential Cause(s) Recommended Solution(s)

No or Low Protein Yield

1. Plasmid/Gene Sequence

Issue: Incorrect sequence,

frameshift mutation, or missing

start/stop codons.

- Verify the plasmid sequence.

- Ensure the gene is in the

correct reading frame.

2. Codon Bias: The invasin

gene may contain codons that

are rare in E. coli.[9][12]

- Use a codon-optimized gene

sequence for E. coli

expression. - Use a host strain

that supplies tRNAs for rare

codons, such as Rosetta(DE3).

[3][9]

3. Protein Toxicity: High basal

expression of invasin is lethal

to the cells.[7][9][18]

- Switch to a strain with tighter

regulation (e.g.,

BL21(DE3)pLysS, C41(DE3),

or BL21-AI).[8][9][11] - Add

glucose (1%) to the medium to

repress the lac promoter

before induction.[11]

4. Inefficient Induction:

Suboptimal inducer

concentration or induction

time.

- Optimize the inducer

concentration (e.g., IPTG from

0.1 to 1 mM).[11] - Vary the

induction time (e.g., 3 hours to

overnight).[11]

5. Protein Degradation: The

expressed invasin is being

degraded by host proteases.

- Although BL21 is protease-

deficient, other proteases may

be active. Add protease

inhibitors during cell lysis.[11]

Protein in Inclusion Bodies

1. High Expression Rate:

Protein is being synthesized

too quickly to fold properly.

- Lower the induction

temperature to 16-25°C.[11]

[12] - Reduce the inducer

concentration.[11][12]
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2. Suboptimal Culture

Conditions: The cellular

environment is not conducive

to proper folding.

- Try different growth media. -

Ensure adequate aeration

during growth and induction.

3. Disulfide Bond Formation

Issues: If the invasin construct

has disulfide bonds, they may

not be forming correctly in the

reducing environment of the E.

coli cytoplasm.

- Use a strain engineered for

cytoplasmic disulfide bond

formation, such as SHuffle T7

Express.

4. Lack of Chaperones:

Insufficient cellular machinery

to assist in folding.

- Co-express molecular

chaperones. - Use a strain like

ArcticExpress(DE3) that

provides chaperonins,

especially for low-temperature

expression.[8]

Cell Lysis or Poor Growth After

Induction

1. Protein Toxicity: The

expressed invasin is toxic to

the host cells.[18]

- Confirm toxicity by comparing

the growth of cells with the

invasin plasmid versus an

empty vector control after

induction.[18] - Use a strain

with tighter expression control

(see above).[8][9] - Lower the

induction temperature and/or

inducer concentration.[11]

2. Plasmid Instability: Cells that

lose the plasmid may

outcompete plasmid-bearing

cells.

- Ensure the antibiotic

concentration in the growth

medium is maintained. - Grow

cultures from a fresh colony.

[11]
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Protocol 1: Transformation of E. coli with Invasin
Expression Plasmid

Thaw a 50 µL aliquot of competent E. coli cells (e.g., BL21(DE3)) on ice.

Add 1-5 µL of the invasin expression plasmid DNA to the cells.

Gently mix by flicking the tube and incubate on ice for 30 minutes.

Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.

Immediately transfer the tube back to ice and incubate for 2 minutes.

Add 950 µL of SOC medium to the tube.

Incubate at 37°C for 1 hour with shaking (250 rpm).

Plate 100 µL of the cell suspension onto an LB agar plate containing the appropriate

antibiotic for plasmid selection.

Incubate the plate overnight at 37°C.

Protocol 2: Small-Scale Expression Trial for Invasin
Inoculate a single colony from the transformation plate into 5 mL of LB medium containing

the appropriate antibiotic.

Grow the culture overnight at 37°C with shaking.

The next day, inoculate 50 mL of fresh LB medium (with antibiotic) with the overnight culture

to an initial OD₆₀₀ of 0.05-0.1.

Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

Remove a 1 mL "uninduced" sample.

Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final

concentration of 0.4 mM).
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Incubate the culture under the desired expression conditions (e.g., 4 hours at 30°C or

overnight at 18°C).

After the induction period, measure the final OD₆₀₀ and harvest the cells by centrifugation.

Analyze the "uninduced" and "induced" samples by SDS-PAGE to check for invasin
expression.
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Caption: Experimental workflow for invasin expression in E. coli.
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Caption: Troubleshooting flowchart for low invasin expression.
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Caption: Invasin-mediated cell entry pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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